

Application Notes and Protocols for Bisindolylmaleimide III in Cell Culture Experiments

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Compound of Interest					
Compound Name:	Bisindolylmaleimide III				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide III is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3] As an ATP-competitive inhibitor, it is a valuable tool in cell culture experiments for dissecting the diverse signaling pathways regulated by PKC.[3][4][5] PKC isoforms play crucial roles in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and tumorigenesis. Consequently, **Bisindolylmaleimide III** and its analogs are frequently employed in cancer research and for studying signal transduction.[6][7][8] While highly selective for PKC, it's important to note that at higher concentrations, it may inhibit other kinases such as Protein Kinase A (PKA) and p90 ribosomal S6 kinase (p90RSK).[3][9][10]

Mechanism of Action

BisindolyImaleimide III exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[4][5] This prevents the phosphorylation of downstream PKC substrates, thereby blocking the propagation of signals initiated by upstream activators like diacylglycerol (DAG) and calcium. This targeted inhibition allows researchers to elucidate the specific roles of PKC in various cellular responses. Several bisindolylmaleimide derivatives have been developed, some of which exhibit varying selectivity for different PKC isoforms and other kinases like Glycogen Synthase Kinase-3 (GSK-3).[11][12]



Data Presentation

Table 1: Inhibitory Activity of Bisindolylmaleimide III and Related Compounds



Compound	Target Kinase	IC50 (nM)	ATP Concentration	Notes
Bisindolylmaleimi de III	Protein Kinase C (PKC)	26	Not Specified	Potent and selective inhibitor.[3]
Bisindolylmaleimi de III	Protein Kinase A (PKA)	500	Not Specified	Significantly less potent against PKA compared to PKC.[3]
Bisindolylmaleimi de I (GF109203X)	ΡΚCα	8	50 μΜ	Highly potent against classical and novel PKC isoforms.[9][10]
Bisindolylmaleimi de I (GF109203X)	ΡΚϹε	12	50 μΜ	Highly potent against classical and novel PKC isoforms.[9][10]
Bisindolylmaleimi de I (GF109203X)	RSK1	610	50 μΜ	Also inhibits p90RSK isoforms.[9][10]
Bisindolylmaleimi de I (GF109203X)	RSK2	310	50 μΜ	Also inhibits p90RSK isoforms.[9][10]
Bisindolylmaleimi de I (GF109203X)	RSK3	120	50 μΜ	Also inhibits p90RSK isoforms.[9][10]
Bisindolylmaleimi de IX (Ro31- 8220)	ΡΚCα	4	50 μΜ	More potent than GF109203X against PKC and RSK.[9][10]
Bisindolylmaleimi de IX (Ro31-	ΡΚCε	8	50 μΜ	More potent than GF109203X



8220)				against PKC and RSK.[9][10]
Bisindolylmaleimi de IX (Ro31- 8220)	RSK1	200	50 μΜ	More potent than GF109203X against PKC and RSK.[9][10]
Bisindolylmaleimi de IX (Ro31- 8220)	RSK2	36	50 μΜ	More potent than GF109203X against PKC and RSK.[9][10]
Bisindolylmaleimi de IX (Ro31- 8220)	RSK3	5	50 μΜ	More potent than GF109203X against PKC and RSK.[9][10]

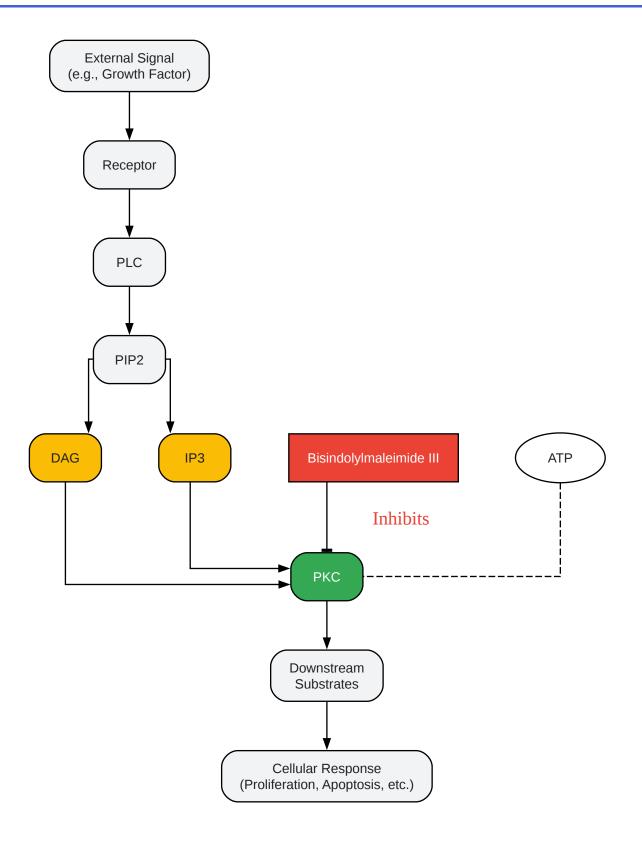
Table 2: Effective Concentrations of Bisindolylmaleimide Analogs in Cell-Based Assays



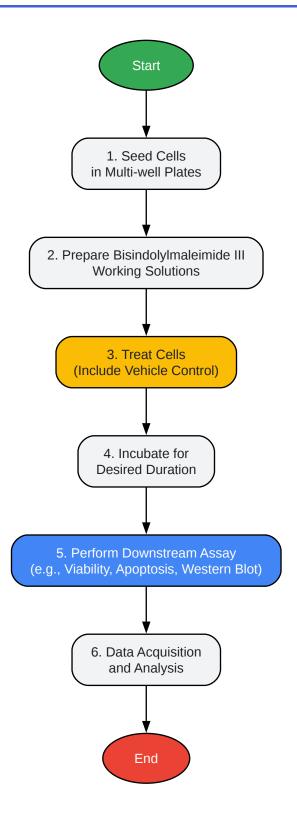
Compound	Cell Line	Concentration	Treatment Duration	Observed Effect
Bisindolylmaleimi de I (GF109203X)	Swiss 3T3 fibroblasts	Not Specified	Not Specified	Prevented PKC- mediated phosphorylations .[4]
Bisindolylmaleimi de I (GF109203X)	Human platelets	Not Specified	Not Specified	Inhibited collagen- and thrombin-induced platelet aggregation.[4]
BMA097 (Bisindolylmalei mide analog)	MDA-MB-231 (Breast Cancer)	3.6 μM (IC50)	48 hours	Inhibition of cell survival.[13]
BMA097 (Bisindolylmalei mide analog)	MDA-MB-468 (Breast Cancer)	4.0 μM (IC50)	48 hours	Inhibition of cell survival.[13]
BMA097 (Bisindolylmalei mide analog)	MCF7 (Breast Cancer)	6.4 μM (IC ₅₀)	48 hours	Inhibition of cell survival.[13]
Bisindolylmaleimi de IX (Ro31- 8220)	Adult Rat Ventricular Myocytes	≥1 µM	Not Specified	Significant inhibition of p90RSK activity. [9][10]

Visualizations









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